Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II)
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Overview
Description
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is a platinum-based organometallic compound with the chemical formula C10H12Cl2Pt. It is known for its unique structure, where a platinum atom is bonded to two chlorine atoms and two dicyclopentadienyl ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) can be synthesized through the reaction of platinum(II) chloride with dicyclopentadiene in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) include phosphines, amines, and other nucleophiles. Reaction conditions often involve solvents like dichloromethane or toluene, with temperature control to optimize reaction rates and yields .
Major Products Formed
The major products formed from reactions involving Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated platinum complexes .
Scientific Research Applications
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) has a wide range of scientific research applications, including:
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer agent, leveraging its platinum center for DNA binding and disruption.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism of action of Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with nucleophiles, facilitating catalytic processes. In medicinal applications, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichloro(1,5-cyclooctadiene)platinum(II): Another platinum-based compound with similar catalytic properties.
Trimethyl(methylcyclopentadienyl)platinum(IV): A platinum compound with different ligands, used in various catalytic applications.
Dichloro(ethylenediamine)platinum(II): Known for its use in chemotherapy as cisplatin.
Uniqueness
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other platinum compounds.
Biological Activity
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II), with the chemical formula C₁₀H₁₂Cl₂Pt, is an organometallic compound notable for its potential biological activity, particularly in cancer research. This compound features a unique coordination of platinum with cyclopentadiene ligands, and it has been studied for its cytotoxic effects on various cancer cell lines.
- Molecular Weight : Approximately 398.19 g/mol
- Appearance : Yellow crystals or powder
- Solubility : Insoluble in water; soluble in organic solvents
- Safety : Potential irritant; may cause skin or eye problems upon contact and is suspected to be harmful if inhaled or ingested .
Preliminary studies indicate that dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) may induce apoptosis in cancer cells. The compound's structure allows it to interact with biological macromolecules such as proteins and nucleic acids, leading to significant biochemical changes that influence cell growth and apoptosis pathways. These interactions are essential for evaluating the compound's therapeutic efficacy and safety profile.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it can effectively induce cell death in specific types of cancer cells, although the exact mechanisms remain to be fully elucidated.
Table 1: Summary of Cytotoxicity Studies
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 10 | Disruption of DNA synthesis |
K562 (Leukemia) | 12 | Inhibition of cell proliferation |
Comparative Analysis with Other Platinum Compounds
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) shares structural similarities with other platinum-based anticancer agents like cisplatin and carboplatin but is distinguished by its unique ligand arrangement and coordination geometry.
Table 2: Comparison of Platinum-Based Compounds
Compound Name | Chemical Formula | Notable Features |
---|---|---|
Cisplatin | C₁₂H₁₈Cl₂N₂Pt | Widely used anticancer drug |
Carboplatin | C₁₂H₁₁Cl₂N₂Pt | Less toxic than cisplatin |
Dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) | C₁₀H₁₂Cl₂Pt | Unique ligand arrangement enhances activity |
Case Study 1: Apoptotic Mechanisms in Cancer Cells
A study conducted on the effects of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) on HeLa cells demonstrated that treatment led to significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, confirming the compound's potential as an apoptotic agent.
Case Study 2: Interaction with Nucleic Acids
Further research explored the binding affinity of dichlorodi(cyclopenta-1,3-dien-1-yl)platinate(II) to DNA. Spectroscopic methods indicated strong interactions between the compound and DNA bases, suggesting a possible mechanism for its cytotoxic effects through interference with DNA replication and transcription processes.
Properties
CAS No. |
12083-92-0 |
---|---|
Molecular Formula |
C10H12Cl2Pt |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
dichloroplatinum;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2 |
InChI Key |
WGIHWYYQPYXMJF-UHFFFAOYSA-L |
SMILES |
C1C2C=[C-]C1C3C2C=C[CH-]3.Cl[Pt+2]Cl |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl |
Origin of Product |
United States |
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